molecular formula C23H17N3O5S2 B2862117 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate CAS No. 896016-91-4

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate

Cat. No.: B2862117
CAS No.: 896016-91-4
M. Wt: 479.53
InChI Key: ZTOOHRPLNNFMQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate is a useful research compound. Its molecular formula is C23H17N3O5S2 and its molecular weight is 479.53. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is carbonic anhydrase . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide and water to bicarbonate and protons, a reaction that occurs rather slowly in the absence of the enzyme.

Mode of Action

The compound acts as a carbonic anhydrase inhibitor . By inhibiting this enzyme, it disrupts the balance of bicarbonate and proton concentrations, which can have various downstream effects depending on the specific physiological context.

Biochemical Pathways

The inhibition of carbonic anhydrase affects several biochemical pathways. One of the most significant is the disruption of water and electrolyte balance within cells and across cell membranes . This can lead to changes in pH and other metabolic disturbances.

Pharmacokinetics

Like other carbonic anhydrase inhibitors, it is likely to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The inhibition of carbonic anhydrase by this compound can lead to a variety of cellular effects. These may include changes in intracellular pH, disruption of ion transport processes, and potentially cytotoxic effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the local environment can affect the activity of carbonic anhydrase and thus the efficacy of its inhibition . Additionally, the presence of other substances that bind to or interact with carbonic anhydrase could potentially affect the action of this compound.

Properties

IUPAC Name

[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-phenylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O5S2/c1-14(27)24-22-25-26-23(33-22)32-13-18-11-19(28)20(12-30-18)31-21(29)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTOOHRPLNNFMQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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